molecular formula C23H20FN3O4 B12189011 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B12189011
M. Wt: 421.4 g/mol
InChI Key: UICZLMCCGWRJLJ-UHFFFAOYSA-N
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Description

2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that features a combination of indole, pyridazine, and phenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One possible synthetic route is as follows:

    Formation of the Indole Derivative: The indole derivative can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Formation of the Pyridazine Ring: The acetylated indole derivative is reacted with a hydrazine derivative to form the pyridazine ring.

    Introduction of the Phenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridazine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions can be facilitated by bases like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Halogenated or other substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its indole and pyridazine moieties are known to interact with various biological targets.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory properties, while pyridazine derivatives have shown promise in treating cardiovascular diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance catalytic activity.

Mechanism of Action

The mechanism of action of 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one likely involves interactions with specific molecular targets. The indole moiety can bind to various receptors, while the pyridazine ring may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one: Similar structure but lacks the fluoro and methoxy groups.

    2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one: Similar structure but lacks the fluoro group.

    2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one: Similar structure but lacks the methoxy group.

Uniqueness

The presence of both the fluoro and methoxy groups in 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one imparts unique electronic and steric properties. These groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C23H20FN3O4

Molecular Weight

421.4 g/mol

IUPAC Name

2-[2-(1-acetyl-2,3-dihydroindol-5-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C23H20FN3O4/c1-14(28)26-10-9-15-11-16(3-7-21(15)26)22(29)13-27-23(30)8-6-20(25-27)18-5-4-17(31-2)12-19(18)24/h3-8,11-12H,9-10,13H2,1-2H3

InChI Key

UICZLMCCGWRJLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C(=O)CN3C(=O)C=CC(=N3)C4=C(C=C(C=C4)OC)F

Origin of Product

United States

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